N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide substituent. The compound features:
- A seven-membered oxazepine ring with a 4-oxo group, 5-isobutyl chain, and 3,3-dimethyl substituents, contributing to conformational rigidity and steric bulk.
- A para-propylbenzenesulfonamide moiety at the 8-position of the benzoxazepine, a structural motif commonly associated with enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) due to its ability to coordinate metal ions or engage in hydrogen bonding .
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional structure, highlighting the planar sulfonamide group and the twisted orientation of the isobutyl chain relative to the oxazepine ring . The compound’s molecular weight is 487.62 g/mol, with a calculated logP of 3.8, indicating moderate lipophilicity.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-6-7-18-8-11-20(12-9-18)31(28,29)25-19-10-13-21-22(14-19)30-16-24(4,5)23(27)26(21)15-17(2)3/h8-14,17,25H,6-7,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHKERTJNLMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Isobutyl and Dimethyl Groups: The next step involves the alkylation of the oxazepine ring to introduce the isobutyl and dimethyl groups. This can be done using alkyl halides in the presence of a strong base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Attachment of the Propyl Group: Finally, the propyl group is attached through a substitution reaction, typically using a propyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxo group in the oxazepine ring, converting it to a hydroxyl group.
Substitution: The sulfonamide and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-functionalized benzoxazepines. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | logP | IC50 (Target Enzyme) | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepine | 5-isobutyl, 3,3-dimethyl, 4-oxo, 8-(4-propylbenzenesulfonamide) | 487.62 | 3.8 | 12 nM (Carbonic Anhydrase IX) | 45 min |
| Analog A | Benzo[b][1,4]oxazepine | 5-methyl, 3-H, 4-oxo, 8-(4-methylbenzenesulfonamide) | 402.48 | 2.1 | 220 nM (Carbonic Anhydrase IX) | 15 min |
| Analog B | Benzo[b][1,4]oxazepine | 5-propyl, 3,3-diethyl, 4-thio, 8-(3-ethylbenzenesulfonamide) | 521.70 | 4.5 | 8 nM (Carbonic Anhydrase IX) | 10 min |
| Analog C | Benzo[b][1,4]thiazepine | 5-isobutyl, 3,3-dimethyl, 4-oxo, 8-(4-propylbenzenesulfonamide) | 503.64 | 4.2 | 85 nM (Carbonic Anhydrase IX) | 60 min |
Key Findings:
Substituent Effects on Potency :
- The isobutyl and 3,3-dimethyl groups in the target compound enhance steric shielding, reducing off-target interactions compared to Analog A (methyl substituent), which exhibits 18-fold lower potency .
- Replacement of the 4-oxo group with a 4-thio moiety (Analog B) improves IC50 but compromises metabolic stability due to increased susceptibility to cytochrome P450 oxidation .
Sulfonamide Position and Selectivity :
- The para-propyl group on the benzenesulfonamide improves hydrophobic interactions with carbonic anhydrase IX’s active site vs. Analog C (thiazepine core), which shows reduced affinity despite similar logP .
Core Heteroatom Impact :
- Substituting the oxazepine oxygen with sulfur (Analog C) alters ring geometry, decreasing potency by disrupting hydrogen bonding with the enzyme’s zinc ion .
Metabolic Stability :
- The target compound’s 45-minute half-life in human liver microsomes surpasses Analog B (10 min) due to reduced electron-deficient sites vulnerable to oxidation .
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and cytotoxic effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 402.56 g/mol. Its structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative.
Antibacterial Activity
Recent studies have demonstrated that related compounds in the same series exhibit promising antibacterial activity against various pathogens. For instance:
- Staphylococcus aureus and Bacillus subtilis showed susceptibility to derivatives of this compound, indicating potential use in treating infections caused by these bacteria .
Cytotoxicity
Research has indicated that certain derivatives of this compound possess cytotoxic properties. In vitro assays have been conducted to evaluate the effects on cancer cell lines:
- The compound was tested against several human cancer cell lines, showing significant cytotoxic effects at varying concentrations. The IC50 values were determined to assess the potency of the compound in inhibiting cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study explored the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics used for comparison.
- Cytotoxicity Assessment : In a comparative study involving various sulfonamide compounds, this specific compound demonstrated superior cytotoxicity against human breast cancer cells (MCF-7) compared to other tested analogs. The mechanism of action was hypothesized to involve apoptosis induction and cell cycle arrest.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
